BenchChemオンラインストアへようこそ!

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

HDAC inhibitor epigenetics anticancer

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 127606‑98‑8) is a heterobifunctional constrained phenylalanine (Phe) analogue belonging to the tetrahydroisoquinoline‑3‑carboxylic acid (Tic) family. Its core structure features a secondary amine, a carboxylic acid, and a 7‑cyano substituent on the aromatic ring, each offering orthogonal reactivity for downstream derivatisation.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
CAS No. 127606-98-8
Cat. No. B2960624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
CAS127606-98-8
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67
Structural Identifiers
SMILESC1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl
InChIInChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H
InChIKeyYELMHLRRTGOKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 127606-98-8): Core Scaffold & Procurement Baseline


7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 127606‑98‑8) is a heterobifunctional constrained phenylalanine (Phe) analogue belonging to the tetrahydroisoquinoline‑3‑carboxylic acid (Tic) family [1]. Its core structure features a secondary amine, a carboxylic acid, and a 7‑cyano substituent on the aromatic ring, each offering orthogonal reactivity for downstream derivatisation [2]. The Tic scaffold is widely recognised as a privileged motif in medicinal chemistry, serving as the foundational core for inhibitor programmes targeting histone deacetylases (HDACs), aminopeptidase N (APN/CD13), peroxisome proliferator‑activated receptor γ (PPARγ), coagulation factor Xa, Bcl‑2/Mcl‑1, and dopamine D₃ receptors [3]. In its unprotected hydrochloride salt form, the compound is procured primarily as a versatile synthetic building block rather than as a finished bioactive molecule.

Why 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride Cannot Be Simply Swapped with Unsubstituted Tic or Alternative Building Blocks


Generic substitution with unsubstituted 1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid (Tic) or with 6‑cyano, 6‑methoxy, or 7‑bromo regioisomers is functionally risky because the 7‑cyano group introduces a unique combination of electronic, steric, and conformational effects that cannot be replicated by other common substituents [1]. The cyano group is a strong electron‑withdrawing substituent (Hammett σₘ ≈ 0.56, σₚ ≈ 0.66) that substantially perturbs the electron density of the aromatic ring, alters the pKa of the tetrahydroisoquinoline amine, and modulates hydrogen‑bond acceptor capacity at the 7‑position [2]. Multiple patent disclosures explicitly designate the 6‑ or 7‑cyano substitution pattern as especially preferred for achieving target potency, including in dopamine D₃ receptor modulators [3] and PPARγ/antidiabetic programmes [4]. Substituting the 7‑CN with a 7‑bromo, 7‑methyl, or unsubstituted analogue therefore risks losing activity that depends on the cyano group's unique electronic profile and its ability to engage in specific dipolar or hydrogen‑bond interactions within a target binding site [5].

Quantitative Differentiation Evidence: 7-CN-Tic·HCl vs. Closest Analogs—What the Data Show for Scientific Procurement Decisions


Evidence Item 1: Scaffold-Enabled Pathway to Potent HDAC8 Inhibition with Mid-nanomolar IC₅₀

In a systematic medicinal chemistry programme, the 1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid core (the exact scaffold to which 7‑CN‑Tic·HCl belongs) was elaborated into hydroxamic acid derivatives that achieved mid‑nanomolar IC₅₀ values against HDAC8. Specifically, compounds 31a and 31b from this series exhibited mid‑nM IC₅₀ values against HDAC8 in a cell‑free enzymatic assay, and compounds 25e, 34a, and 34b demonstrated superior in vivo antitumour efficacy in an MDA‑MB‑231 human breast carcinoma xenograft model compared with the FDA‑approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) at equimolar dosing [1]. The Tic scaffold proved superior to alternative core templates evaluated in the same study, with the optimal balance of rigidity and synthetic tractability enabling the rapid assembly of potent inhibitors in only three high‑yielding synthetic steps [2]. Although 7‑CN‑Tic·HCl itself is not the final bioactive compound, it is the specific building block required to introduce the 7‑cyano substituent into this validated scaffold architecture.

HDAC inhibitor epigenetics anticancer hydroxamic acid

Evidence Item 2: Tic Scaffold Delivers APN/CD13 Inhibitory Activity Comparable to Clinical Benchmark Bestatin

A series of 1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid derivatives were systematically evaluated for aminopeptidase N (APN/CD13) inhibition. The most potent compound identified, 12h, exhibited an IC₅₀ of 6.28 ± 0.11 µM against APN, which closely matched the activity of the clinically used APN inhibitor Bestatin (IC₅₀ = 5.55 ± 0.01 µM) in the same assay [1]. Importantly, within this series, the majority of Tic derivatives displayed higher inhibitory activity against APN than against matrix metalloproteinase‑2 (MMP‑2), demonstrating target‑class selectivity [2]. The Tic scaffold thus provides a validated starting point for developing APN‑selective inhibitors with potency rivalling the clinical standard, and the 7‑CN substituent offers an additional vector for modulating selectivity and pharmacokinetic properties.

aminopeptidase N inhibitor APN/CD13 anticancer immunomodulation

Evidence Item 3: Patent-Validated Preference for 6- or 7-Cyano Substitution in Dopamine D₃ Receptor Modulators and Antidiabetic PPARγ Programmes

Two independent patent families explicitly identify the 6‑ or 7‑cyano substitution pattern on the tetrahydroisoquinoline ring as especially preferred for achieving target potency. In the dopamine D₃ receptor modulator series (US 6,465,485 B1), the specification states that a cyano group in the 6‑ or 7‑position of the tetrahydroisoquinoline ring is especially preferred for D₃ receptor affinity, with representative compounds containing the 7‑cyano‑THIQ moiety demonstrating functional antagonism in vitro [1]. Separately, in the antidiabetic/PPARγ programme (WO 01/081312 A1), the 7‑substituted tetrahydroisoquinoline‑3‑carboxylic acid compounds—including those bearing a 7‑cyano group—are claimed for treating hyperglycaemia and hyperlipidaemia, with the specification indicating that the 7‑cyano substitution contributes to the desired PPARγ modulatory profile [2]. This convergent preference across two therapeutically distinct programmes provides strong validation that the 7‑CN regioisomer possesses distinct structure‑activity relationship (SAR) advantages over the unsubstituted, 6‑substituted, or alternative 7‑substituted (e.g., 7‑bromo, 7‑methyl) analogues, which are not similarly highlighted.

dopamine D3 receptor antipsychotic PPARγ agonist structure-activity relationship

Evidence Item 4: Conformational Constraint Provides Entropic Advantage Over Flexible Phenylalanine in Peptide and Peptidomimetic Design

1,2,3,4‑Tetrahydroisoquinoline‑3‑carboxylic acid (Tic) is a conformationally constrained analogue of phenylalanine in which the χ₁ torsion angle is locked to approximately +60° (gauche⁺) or −60° (gauche⁻), compared with the freely rotatable χ₁ angle of Phe. This constraint pre‑organises the aromatic side chain into a discrete rotameric state, reducing the entropic penalty upon receptor binding [1]. Biophysical studies on Tic‑containing model peptides confirm that Tic induces β‑bend and helical conformations that are not accessible to flexible Phe at the same sequence position [2]. The 7‑cyano substituent further rigidifies the aromatic ring electron distribution and provides an additional hydrogen‑bond acceptor, enhancing both conformational pre‑organisation and intermolecular interaction capacity. This dual advantage—conformational constraint plus electronic modulation—is not available with unsubstituted Tic, 7‑methyl‑Tic, or 7‑methoxy‑Tic, making 7‑CN‑Tic·HCl the preferred building block for peptidomimetic programmes requiring high target affinity with reduced conformational entropy loss.

conformational constraint peptidomimetic phenylalanine analogue entropic advantage

Evidence Item 5: 7-CN vs. 6-CN Regioisomer—Distinct Electronic Landscape for Differential Target Engagement

The 6‑cyano and 7‑cyano regioisomers of tetrahydroisoquinoline‑3‑carboxylic acid present fundamentally different electronic topologies to a target binding site. At the 7‑position, the cyano group is conjugated with the ring nitrogen through the aromatic π‑system in a para‑like relationship, whereas at the 6‑position it occupies a meta‑like orientation relative to the ring junction. This positional difference alters the molecular electrostatic potential surface, dipole moment vector, and hydrogen‑bond acceptor geometry [1]. In the FXa inhibitor programme, the tetrahydroisoquinoline‑3‑carboxylic acid scaffold was identified through a genetic algorithm‑based docking screen as optimal for achieving an intermediate level of conformational flexibility required for selective FXa binding over thrombin and trypsin [2]. While the published FXa lead optimisation did not systematically compare all 6‑ vs. 7‑substituted analogues, the electronic modulation conferred by the 7‑CN group is predicted to differentially affect key interactions in the S1 and S4 subsites of FXa compared with a 6‑CN or unsubstituted analogue. This regioisomeric differentiation is critical for programmes where subtle changes in ligand electrostatics determine selectivity across closely related enzyme isoforms (e.g., HDAC1 vs. HDAC8, or FXa vs. thrombin).

regioisomeric differentiation electron-withdrawing group SAR divergence docking

Highest-Value Application Scenarios for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Where Procurement Delivers Maximum Scientific Return


Scenario 1: HDAC inhibitor lead optimisation requiring mid-nanomolar HDAC8 potency and in vivo xenograft efficacy

Research groups pursuing novel HDAC inhibitors for oncology indications should prioritise 7‑CN‑Tic·HCl as the core building block for focused library synthesis. The Tic‑hydroxamic acid series has already demonstrated mid‑nM HDAC8 IC₅₀ values and superior in vivo tumour growth inhibition versus SAHA in MDA‑MB‑231 xenograft models [1]. The 7‑cyano group provides a synthetic handle for further elaboration at the 7‑position (e.g., via hydrolysis to carboxamide or tetrazole bioisosteres) and electronically tunes the aromatic ring to optimise HDAC isoform selectivity. Procurement of this specific building block, rather than unsubstituted Tic, enables direct access to the 7‑substituted SAR vector that has been validated in the published lead series.

Scenario 2: Dopamine D₃ receptor antagonist programmes where 7-cyano substitution is patent-preferred

Medicinal chemistry teams developing selective dopamine D₃ receptor antagonists for antipsychotic or addiction indications should source 7‑CN‑Tic·HCl based on the explicit preference for 6‑ or 7‑cyano substitution in the foundational SmithKline Beecham patent family (US 6,465,485 B1) [2]. The patent specification describes trans‑7‑cyano‑2‑(2‑(1‑(4‑(2‑indolyl)carboxamido)cyclohexyl)ethyl)‑1,2,3,4‑tetrahydroisoquinoline and related analogues as preferred embodiments. Using 7‑CN‑Tic·HCl as the starting material, rather than post‑functionalising an unsubstituted Tic core, streamlines the synthetic route and ensures regiospecific incorporation of the cyano group required for SAR studies targeting the D₃ receptor orthosteric site.

Scenario 3: Conformationally constrained peptidomimetic design requiring entropic advantage over phenylalanine

Peptide and peptidomimetic chemists seeking to improve target binding affinity through conformational pre‑organisation should select 7‑CN‑Tic·HCl over flexible phenylalanine or tyrosine building blocks. The Tic scaffold locks the χ₁ torsion angle to approximately ±60°, reducing the conformational entropy penalty upon binding by an estimated 0.6–1.0 kcal/mol relative to Phe [3]. The 7‑cyano group adds an additional hydrogen‑bond acceptor that can engage polar residues in the target binding pocket, a feature absent in unsubstituted Tic, 7‑methyl‑Tic, or 7‑methoxy‑Tic. This scenario is particularly relevant for programmes targeting G‑protein‑coupled receptors (GPCRs), integrins, or protein–protein interaction interfaces where peptide ligand pre‑organisation is a validated affinity‑enhancement strategy.

Scenario 4: Parallel SAR by regioisomeric comparison—6-CN vs. 7-CN Tic electronic landscape mapping

Structure‑based drug design teams conducting systematic SAR exploration of the Tic scaffold should procure both 6‑CN‑Tic and 7‑CN‑Tic·HCl in parallel to map the electronic requirements of their target binding site. The differential Hammett σ values (σₘ ≈ 0.56 for 6‑CN vs. σₚ ≈ 0.66 for 7‑CN) and distinct molecular electrostatic potential topologies mean that potency and selectivity trends observed with one regioisomer cannot be extrapolated to the other [4]. This paired procurement strategy is essential for programmes targeting enzyme families with high isoform homology (e.g., HDAC1/2/3/8, MMP‑2/9, or Bcl‑2/Mcl‑1) where subtle electronic differences at the 6‑ vs. 7‑position can drive isoform selectivity. The 7‑CN‑Tic·HCl hydrochloride salt form offers the additional practical advantage of enhanced aqueous solubility for solution‑phase parallel synthesis workflows compared with the free base.

Quote Request

Request a Quote for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.